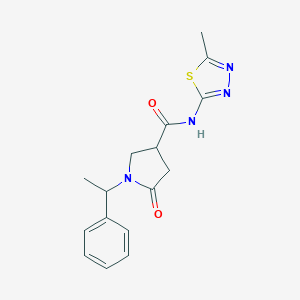
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which may contribute to its neuroprotective effects. It has also been found to modulate the activity of ion channels such as voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
実験室実験の利点と制限
One of the advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse range of molecular targets and biochemical and physiological effects make it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of its potential as a tool for studying the molecular mechanisms underlying various physiological processes such as synaptic transmission and ion channel regulation. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings.
合成法
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-(1-phenylethyl)pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
特性
製品名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
|---|---|
分子式 |
C16H18N4O2S |
分子量 |
330.4 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2S/c1-10(12-6-4-3-5-7-12)20-9-13(8-14(20)21)15(22)17-16-19-18-11(2)23-16/h3-7,10,13H,8-9H2,1-2H3,(H,17,19,22) |
InChIキー |
HQZGOENDBSCGOT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
正規SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)

![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)



![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)
![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)



